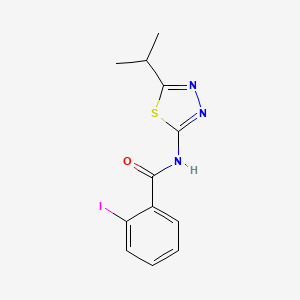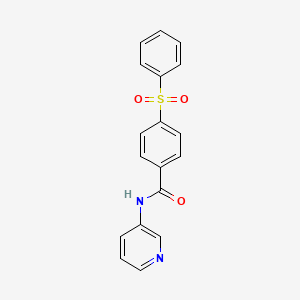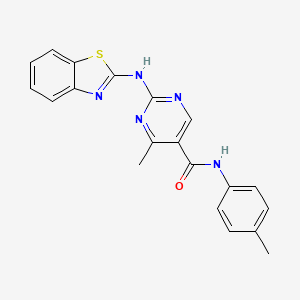![molecular formula C19H15ClN2O3S B3449258 4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3449258.png)
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide
Overview
Description
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide, also known as CPB, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPB is a potent inhibitor of a class of enzymes called protein kinases, which play important roles in many cellular processes.
Scientific Research Applications
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide has been studied extensively in the field of medicinal chemistry due to its potent inhibitory activity against protein kinases. Protein kinases are involved in many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinases has been implicated in a variety of diseases, including cancer and inflammatory disorders. This compound has been shown to inhibit the activity of several protein kinases, including JAK2, which is involved in the development of certain types of leukemia.
Mechanism of Action
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide acts as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to have selectivity for certain protein kinases, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity against protein kinases, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. This compound has also been shown to induce apoptosis in cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide is a useful tool for studying the role of protein kinases in cellular processes and disease. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on some enzymes, which may complicate data interpretation. Additionally, this compound has relatively poor solubility in aqueous solutions, which may limit its use in certain assays.
Future Directions
There are several future directions for research on 4-[(4-chlorophenyl)sulfonyl]-N-(4-pyridinylmethyl)benzamide. One area of interest is the development of more selective inhibitors of protein kinases, which may have fewer off-target effects. Additionally, there is interest in developing this compound derivatives with improved solubility and pharmacokinetic properties. Finally, there is ongoing research into the role of protein kinases in disease, which may identify new therapeutic targets for this compound and other kinase inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound with potent inhibitory activity against protein kinases. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications in cancer and inflammatory disorders. While there are some limitations to its use in lab experiments, this compound remains a useful tool for studying the role of protein kinases in cellular processes and disease. Ongoing research into this compound and related compounds may identify new therapeutic targets and lead to the development of new treatments for a variety of diseases.
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-3-7-18(8-4-16)26(24,25)17-5-1-15(2-6-17)19(23)22-13-14-9-11-21-12-10-14/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSYBQKTJGTUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B3449184.png)

![4-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3449195.png)


![4-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B3449216.png)

![4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B3449250.png)

![methyl 3-({[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B3449268.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-2-naphthylacetamide](/img/structure/B3449276.png)

![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449283.png)
![N-(2-ethoxyphenyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3449284.png)